![molecular formula C20H22FN3O2S B2744118 1-((1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole CAS No. 1206999-83-8](/img/structure/B2744118.png)
1-((1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C20H22FN3O2S and its molecular weight is 387.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The compound, also known as 1-[[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]methyl]-2-methylbenzimidazole, is a complex molecule that may interact with multiple targetsSimilar compounds with indole and piperidine structures have been found to bind with high affinity to multiple receptors .
Mode of Action
For instance, indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical Pathways
For instance, indole derivatives have been found to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria .
Result of Action
Similar compounds have been found to inhibit the growth of plasmodium falciparum, suggesting potential antimalarial activity .
Wissenschaftliche Forschungsanwendungen
GABA-A Receptor Modulation
Recent studies have highlighted the compound's potential as a positive allosteric modulator (PAM) of the GABA-A receptor. The GABA-A receptor is crucial in mediating inhibitory neurotransmission in the brain, and its modulation has implications for treating various neurological disorders, including anxiety and epilepsy.
- Mechanism of Action : The compound interacts with the α1/γ2 interface of the GABA-A receptor, enhancing its activity. This interaction is significant as it may lead to improved therapeutic outcomes with reduced side effects compared to traditional benzodiazepines, which often exhibit rapid biotransformation and hepatotoxicity .
Anticancer Activity
Benzimidazole derivatives have been studied for their anticancer properties. The structural modifications in this compound may enhance its efficacy against specific cancer cell lines.
- Case Studies : Research has shown that similar benzimidazole compounds exhibit cytotoxic effects against various cancer types. For instance, studies evaluating related compounds have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis .
Chemical Properties and Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound.
Structural Feature | Impact on Activity |
---|---|
Piperidine Ring | Enhances binding affinity to biological targets |
Fluorophenyl Sulfonyl Group | Improves metabolic stability and selectivity |
Methyl Group at Position 2 | Influences lipophilicity and receptor interaction |
The incorporation of these features contributes to the compound's improved metabolic stability compared to traditional analogs like alpidem, which undergo rapid degradation .
Metabolic Stability and Toxicity
The metabolic stability of 1-((1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole has been evaluated using human liver microsomes. Results indicate that this compound exhibits higher stability, with a significant percentage remaining unmetabolized after incubation. This characteristic is vital for reducing hepatotoxicity risks associated with many drugs .
Eigenschaften
IUPAC Name |
1-[[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]methyl]-2-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2S/c1-15-22-18-7-3-4-8-19(18)24(15)14-16-10-12-23(13-11-16)27(25,26)20-9-5-2-6-17(20)21/h2-9,16H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWFSXSCKGSCQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3CCN(CC3)S(=O)(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.